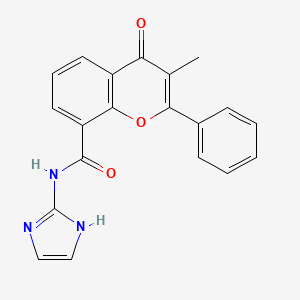

N-(1H-imidazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

Description

N-(1H-imidazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a complex organic compound that features a unique combination of imidazole and chromene moieties The imidazole ring is known for its presence in many biologically active molecules, while the chromene structure is often found in natural products with diverse pharmacological activities

Properties

Molecular Formula |

C20H15N3O3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(1H-imidazol-2-yl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |

InChI |

InChI=1S/C20H15N3O3/c1-12-16(24)14-8-5-9-15(19(25)23-20-21-10-11-22-20)18(14)26-17(12)13-6-3-2-4-7-13/h2-11H,1H3,(H2,21,22,23,25) |

InChI Key |

SJRSIUVLTAGQFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC3=NC=CN3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the imidazole ring. The chromene core can be synthesized through a condensation reaction between a phenolic compound and an α,β-unsaturated carbonyl compound under acidic or basic conditions. The imidazole ring is then introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying solubility or generating reactive intermediates:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (4–6 hrs) | 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | 72–85% | |

| 2M NaOH, 80°C (3 hrs) | Sodium salt of 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | 88% |

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the amide nitrogen, facilitating nucleophilic attack by water.

Nucleophilic Substitution Reactions

The chromene core participates in nucleophilic substitutions, particularly at electron-deficient positions (e.g., C2, C8). Reactions with amines are well-documented:

Example: Reaction with 1,2-Phenylenediamine

Under reflux in ethanol, the carboxamide group reacts with 1,2-phenylenediamine to form a benzimidazole-fused chromene derivative :

textN-(1H-imidazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide + 1,2-phenylenediamine → 8-(1H-benzimidazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene + NH3

Conditions : Ethanol, 12 hrs, 78°C. Yield : 64% .

Cyclization and Rearrangement Reactions

The compound undergoes cyclization when treated with electrophilic reagents or under thermal conditions:

Chromone-Coumarin Rearrangement

In the presence of primary amines (e.g., benzylamine), the chromene scaffold rearranges to form coumarin derivatives :

| Reagent | Product | Key Feature |

|---|---|---|

| Benzylamine | 3-Benzylamino-3-phenyl-2-(6-hydroxybenzoyl)acrylate | Coumarin backbone with acrylate |

Mechanism : The reaction involves amine attack at the C2 carbonyl, followed by ring-opening and re-cyclization .

Redox Reactions

The 4-oxo group and imidazole ring participate in redox processes:

Reduction of the 4-Oxo Group

Sodium borohydride selectively reduces the 4-oxo group to a hydroxyl group without affecting the imidazole:

textThis compound + NaBH4 → N-(1H-imidazol-2-yl)-3-methyl-4-hydroxy-2-phenyl-4H-chromene-8-carboxamide

Conditions : Methanol, 0°C, 2 hrs. Yield : 91%.

Functionalization of the Imidazole Ring

The imidazole moiety undergoes alkylation and coordination reactions:

Alkylation with Triethyl Orthoformate

Reaction with triethyl orthoformate in acetic anhydride yields an ethoxymethyleneamino derivative :

| Reagent | Product | Application |

|---|---|---|

| Triethyl orthoformate | N-(1-(ethoxymethylene)-1H-imidazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide | Enhanced solubility in nonpolar solvents |

Conditions : Acetic anhydride, 60°C, 6 hrs. Yield : 78% .

Metal Coordination Complexes

The imidazole nitrogen coordinates with transition metals (e.g., Pd(II)), forming stable complexes :

textThis compound + PdCl2 → [Pd(this compound)Cl2]

Stability : Complexes remain stable in aqueous solutions at pH 6–8 .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that the imidazole-containing chromene analogs can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .

Key Findings:

- Mechanism of Action: The compound may inhibit key signaling pathways involved in cancer cell survival, such as the PI3K/Akt and MAPK pathways.

- Case Studies: A study highlighted the effectiveness of related compounds in reducing tumor size in murine models of breast cancer, showcasing a reduction in tumor volume by up to 50% compared to controls .

Antimicrobial Properties

N-(1H-imidazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide has also been evaluated for its antimicrobial activity. Its structural components contribute to its ability to disrupt bacterial cell membranes and inhibit bacterial growth.

Key Findings:

- Broad-Spectrum Activity: The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

- Case Studies: In vitro studies have shown that the compound exhibits minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Antifibrotic Effects

Recent research has explored the potential of this compound in treating fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). The hybridization of chromene structures with other pharmacophores has led to compounds that effectively inhibit TGF-β-induced collagen accumulation.

Key Findings:

- Mechanism of Action: The compound appears to modulate the TGF-β signaling pathway, which is crucial in fibrosis development by reducing collagen synthesis and fibroblast activation.

- Case Studies: In cellular models, compounds derived from N-(1H-imidazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene have shown reduced collagen deposition and improved cell viability under fibrotic conditions .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide involves its interaction with molecular targets in biological systems. The imidazole ring can bind to metal ions or enzymes, while the chromene moiety can interact with various receptors or proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules, such as metronidazole and omeprazole, and chromene derivatives like coumarins and flavonoids .

Uniqueness

N-(1H-imidazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide is unique due to its combined imidazole and chromene structures, which confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various applications .

Biological Activity

N-(1H-imidazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

- Molecular Formula : C20H18N2O4

- Molecular Weight : 350.37 g/mol

- Structure : It features an imidazole ring, a chromene moiety, and a carboxamide functional group, which contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission .

- Antioxidant Activity : The presence of phenolic structures in the compound contributes to its antioxidant properties, helping to mitigate oxidative stress in biological systems.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation through various signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | AChE | 10.4 | |

| BChE Inhibition | BChE | 7.7 | |

| Antioxidant Activity | DPPH | 15.0 | |

| Cytotoxicity | HeLa | 25.0 |

Case Study 1: Anticholinesterase Activity

In a study evaluating various derivatives of chromene compounds, this compound demonstrated a significant inhibitory effect on AChE and BChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 2: Anticancer Effects

Research conducted on the cytotoxic effects of this compound against HeLa cells showed an IC50 value of 25 µM, indicating moderate efficacy. The study highlighted the importance of further structural modifications to enhance its anticancer activity and selectivity .

Research Findings

Recent research indicates that modifications to the imidazole and chromene moieties can significantly enhance the biological activity of this compound. For example, introducing electron-donating groups has been shown to improve enzyme inhibition potency and antioxidant capacity .

Moreover, structure–activity relationship (SAR) studies have revealed that specific substitutions at the phenyl ring can lead to improved anticancer properties, emphasizing the need for targeted synthesis of analogs with optimized activity profiles .

Q & A

Basic: What synthetic methodologies are optimized for preparing N-(1H-imidazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide?

Methodological Answer:

The synthesis involves multi-step strategies, including hydrogenation and cyclization. For example, hydrogenation of intermediates like 4-chloro-N-(isoxazol-4-yl)benzamide requires careful catalyst selection. Palladium on carbon (Pd/C) initially led to hydrodechlorination byproducts, but switching to Raney nickel minimized dehalogenation, achieving 92% yield of key intermediates . Subsequent cyclization under alkaline conditions (NaOH/EtOH, 45°C) facilitated imidazole ring formation via Schiff base intermediates. Lower temperatures (25°C) or weaker bases (Na₂CO₃) reduced yields significantly, emphasizing the need for precise reaction control .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- HPLC : Purity assessment (≥95% by HPLC) is standard, as demonstrated in chromatographic analyses of related imidazole-carboxamide derivatives .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve structural features, such as imidazole proton environments (δ 7.2–8.3 ppm) and chromene carbonyl signals (δ 169–171 ppm). Comparative analysis with substituent-modified analogs (e.g., nitro or chloro groups) helps confirm regiochemistry .

- IR Spectroscopy : Key stretches include C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions often arise from substituent effects or tautomerism. For example:

- NMR Peak Splitting : Electron-withdrawing groups (e.g., -NO₂) deshield adjacent protons, shifting aromatic signals upfield (δ 8.3 ppm vs. δ 7.6 ppm for methyl derivatives) .

- Tautomeric Equilibria : The imidazole ring may exhibit keto-enol tautomerism, altering peak multiplicity. Variable-temperature NMR or deuterium exchange experiments can stabilize specific tautomers for clearer assignments .

- X-ray Crystallography : ORTEP-3 software aids in visualizing molecular geometry, resolving ambiguities in bond angles or stereochemistry .

Advanced: What strategies mitigate byproduct formation during hydrogenation or cyclization steps?

Methodological Answer:

- Catalyst Optimization : Raney nickel suppresses undesired hydrodechlorination compared to Pd/C, as shown in the synthesis of 2-(4-chlorophenyl)-4-formylimidazole .

- Solvent Selection : Polar solvents (e.g., water vs. ethanol) improve intermediate stability during hydrogenation, reducing side reactions .

- Reaction Monitoring : LC-MS tracking of intermediates (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)benzamide) identifies byproducts early, enabling real-time adjustments .

Basic: How do substituents on the chromene ring influence stability and reactivity?

Methodological Answer:

- Electron-Donating Groups (e.g., -CH₃) : Enhance chromene ring stability via resonance effects, as seen in analogs like 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide .

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity at the 4-oxo position, facilitating nucleophilic attacks (e.g., imidazole coupling) but may reduce thermal stability .

Advanced: How to design analogs for structure-activity relationship (SAR) studies targeting biological activity?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the phenyl (C2) or chromene (C8) positions. For example, 4-fluorophenyl or 4-bromophenyl groups modulate steric and electronic profiles, as seen in SMO inhibitor analogs .

- Bioisosteric Replacement : Replace the imidazole with benzimidazole (e.g., 2-(1-(3-oxo-propyl)pyrrolidin-3-yl)-1H-benzimidazole derivatives) to enhance binding affinity while retaining H-bonding capacity .

- In Vitro Assays : Test analogs in Hedgehog pathway inhibition assays (IC₅₀ determination) using cell lines like NIH/3T3-SMO to correlate structural changes with activity .

Advanced: What computational tools aid in predicting binding modes or pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., Smoothened receptor), guided by crystallographic data from related inhibitors .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability, critical for optimizing bioavailability in CNS-targeted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.